molecular formula C6H9ClN2O2 B2791299 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole CAS No. 1092285-18-1

3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole

Cat. No.: B2791299
CAS No.: 1092285-18-1
M. Wt: 176.6
InChI Key: HPEXPESLLSLKMN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole is a chemical building block of interest in medicinal chemistry and organic synthesis. With the molecular formula C6H9ClN2O2 and a chloromethyl substituent on the oxadiazole ring, this compound serves as a versatile synthetic intermediate . The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, known for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities . The presence of the reactive chloromethyl group allows for further functionalization, making this compound a valuable precursor for the development of more complex molecules. It can be used to create molecular libraries for biological screening or to develop novel compounds with potential pharmacological activity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage its structural features to explore new chemical space in agrochemical and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c1-2-10-4-6-8-5(3-7)9-11-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEXPESLLSLKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=NO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of chloromethyl ethyl ether with hydrazine hydrate to form an intermediate, which is then cyclized with ethyl chloroformate to yield the desired oxadiazole compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, are crucial for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution due to the electrophilic nature of the C–Cl bond. Common nucleophiles include thiols, amines, and pseudohalides.

Reaction TypeReagents/ConditionsProductYieldSource
ThiocyanationKSCN, TBAB, MeCN, 82°C, 4 h3-(Thiocyanatomethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole85–93%
SelenocyanationKSeCN, TBAB, MeCN, 82°C, 4 h3-(Selenocyanatomethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole78–88%
AminationNH₃ (gas), DCM, RT, 12 h3-(Aminomethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole65%
AzidationNaN₃, DMF, 60°C, 6 h3-(Azidomethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole72%

Mechanistic Insight : The substitution proceeds via an S<sub>N</sub>2 mechanism, facilitated by the polarizable C–Cl bond. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems .

Oxidation of the Ethoxymethyl Group

The ethoxymethyl group (–CH<sub>2</sub>OCH<sub>2</sub>CH<sub>3</sub>) is susceptible to oxidation, yielding carbonyl derivatives under controlled conditions.

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O/acetone, 0°C, 2 h5-(Carboxymethyl)-3-(chloromethyl)-1,2,4-oxadiazole58%
CrO₃/H₂SO₄Acetic acid, 50°C, 3 h5-(Formylmethyl)-3-(chloromethyl)-1,2,4-oxadiazole62%

Key Consideration : Over-oxidation can lead to complete degradation of the ethoxymethyl chain. Temperature and solvent polarity critically influence selectivity.

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocyclic systems.

DienophileConditionsProductYieldSource
Phenyl azideToluene, reflux, 12 h3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-triazolo[1,5-a] oxadiazole45%
Nitrile oxide (R–C≡N⁺O⁻)DCM, RT, 24 hSpirocyclic isoxazoline-oxadiazole derivative37%

Limitation : The electron-deficient oxadiazole ring requires electron-rich dienophiles for efficient cycloaddition.

Ring-Opening Reactions

Under strong acidic or basic conditions, the oxadiazole ring undergoes hydrolysis or rearrangement.

ConditionsReagentsProductYieldSource
HCl (6 M), reflux, 6 h3-(Chloromethyl)-5-(ethoxymethyl)urea82%
NaOH (2 M), EtOH, 70°C3-(Chloromethyl)-5-(ethoxymethyl)amide75%

Mechanism : Acidic hydrolysis proceeds via protonation of the ring nitrogen, followed by nucleophilic attack by water. Basic conditions induce ring cleavage through deprotonation.

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed couplings to install aryl or alkenyl moieties.

Coupling PartnerCatalyst/BaseProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h3-(Phenylmethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole68%
VinyltrimethylsilanePdCl₂, CuI, Et₃N, THF, 60°C, 8 h3-(Vinylmethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole54%

Optimization : Ligand choice (e.g., PPh₃) and solvent polarity significantly impact reaction efficiency.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles, including 3-(chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole, exhibit significant antimicrobial properties. These compounds have been tested against various strains of bacteria and fungi. For instance:

  • Staphylococcus aureus : Certain derivatives demonstrated effective inhibition at concentrations ranging from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .
  • Broad Spectrum Activity : Compounds with oxadiazole rings have shown activity against a range of microorganisms including E. coli , Pseudomonas aeruginosa , and Candida albicans , indicating their potential as broad-spectrum antimicrobial agents .

Anticancer Properties

1,2,4-Oxadiazoles have also been investigated for their anticancer activities. Several studies have highlighted the effectiveness of these compounds in inducing apoptosis in cancer cells:

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Mechanism of Action : The presence of electron-withdrawing groups on the aromatic ring significantly enhances the biological activity of these compounds by improving their interaction with cellular targets involved in cancer proliferation .

Fungicidal Activity

The oxadiazole compounds have been noted for their systemic fungicidal properties. For instance:

  • Fungicidal Efficacy : this compound has been shown to provide effective control against various plant pathogens, making it a candidate for agricultural fungicides .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic methodologies have been developed to optimize yield and purity.

Structure-Activity Relationship

The biological activity of oxadiazole derivatives is closely related to their structural features. Modifications at specific positions can lead to enhanced potency:

Compound ModificationEffect on Antimicrobial ActivityEffect on Anticancer Activity
Electron-Withdrawing GroupsIncreased potency against bacteriaEnhanced apoptosis induction
Substituents on Aromatic RingAltered solubility and bioavailabilityImproved selectivity towards cancer cells

Antimicrobial Efficacy Case Study

In a study assessing the antimicrobial efficacy of oxadiazole derivatives:

  • A series of compounds were synthesized and tested against MRSA strains.
  • Results indicated that certain modifications led to up to eight times greater activity compared to traditional antibiotics .

Anticancer Activity Case Study

A recent investigation into the anticancer potential of substituted oxadiazoles revealed:

  • Compounds with specific substitutions showed IC50 values below 0.5 µM against various cancer lines.
  • Flow cytometry analysis indicated that these compounds effectively induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of vital cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of substituents on the 1,2,4-oxadiazole ring significantly influences chemical behavior. For example:

  • 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) ():
    The chloromethyl group at position 5 and phenyl at position 3 result in a molecular weight of 195 g/mol (C₈H₆ClN₂O). The phenyl group stabilizes the ring via conjugation, while the chloromethyl group acts as a leaving group, facilitating nucleophilic substitution reactions .

Key Difference : The ethoxymethyl group in the target compound provides ether-based solubility and reduced electrophilicity compared to halogenated aryl analogs.

Data Tables

Table 1: Comparative Properties of Selected 1,2,4-Oxadiazoles

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Property
3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole C₆H₈ClN₂O₂ 176.6 ClCH₂ (C3), CH₂OCH₂CH₃ (C5) High solubility, moderate reactivity
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) C₈H₆ClN₂O 195.0 ClCH₂ (C5), Ph (C3) Nucleophilic substitution scaffold
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole C₈H₅BrClN₂O 275.5 BrPh (C3), ClCH₂ (C5) Cross-coupling precursor
3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole C₇H₅ClN₂OS 200.6 ClCH₂ (C3), thiophene (C5) Material science applications

Biological Activity

3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological activities based on recent research findings.

The compound features a chloromethyl group and an ethoxymethyl substituent on the oxadiazole ring. Its mechanism of action primarily involves alkylation of nucleophilic sites in biological macromolecules such as DNA and proteins, leading to disruption of vital cellular functions. This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL . In a comparative study, the compound demonstrated superior activity compared to standard antibiotics like chloramphenicol .

Antifungal Activity

The compound also displays antifungal activity against several fungal pathogens. It has been reported to inhibit the growth of Candida albicans at concentrations lower than those required for conventional antifungal agents. The specific mechanisms by which it exerts antifungal effects are still under investigation but may involve disruption of cell membrane integrity or inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it exhibited moderate to excellent cytotoxicity against breast (MCF-7), liver (HEPG2), colon (HCT116), and larynx (HEP2) cancer cell lines with IC50 values ranging from 2.08 to 4.07 µg/well . These findings suggest that the compound may serve as a promising lead for developing new anticancer agents.

Case Studies

  • Study on Antitumor Activity : In a study involving several oxadiazole derivatives, this compound was shown to have a strong inhibitory effect on tumor cell proliferation, particularly in MCF-7 cells. The study highlighted its potential as a candidate for further development in cancer therapy .
  • Nematocidal Activity : The compound's nematocidal properties were assessed against Bursaphelenchus xylophilus , revealing significant activity with an LC50 value of 2.8 μg/mL. This performance outstripped that of several commercial nematicides .

Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus4 - 32 μg/mL
AntifungalCandida albicansLow concentrations
AntitumorMCF-7 (breast cancer)2.08 - 4.07 µg/well
NematocidalBursaphelenchus xylophilusLC50 = 2.8 μg/mL

Q & A

Basic: What are the optimized synthetic routes for 3-(chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions of amidoxime precursors. Key methods include:

  • Cyclization with POCl₃ : Amidoximes react with phosphorus oxychloride under reflux to form the oxadiazole ring. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield .
  • Halogenation of methyl groups : Ethoxymethyl and chloromethyl groups can be introduced via nucleophilic substitution. For example, KCN reactions with chloromethyl derivatives may lead to nitrile intermediates, requiring precise temperature control (e.g., 60–80°C) to avoid side reactions .
    Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products .

Advanced: How do substituents on the oxadiazole core influence biological activity in structure-activity relationship (SAR) studies?

SAR studies reveal that:

  • Chloromethyl groups enhance electrophilicity, facilitating covalent interactions with biological targets (e.g., TIP47 protein in apoptosis induction) .
  • Ethoxymethyl groups improve solubility and metabolic stability, balancing lipophilicity for membrane permeability. Comparative studies show that replacing chlorine with ethoxy groups reduces cytotoxicity but maintains anticancer activity .
    Methodology :
    • Synthesize derivatives with varied substituents (e.g., bromophenyl, trifluoromethyl).
    • Evaluate bioactivity via in vitro assays (e.g., caspase activation for apoptosis, MIC tests for antimicrobial activity) .

Basic: What spectroscopic techniques confirm the structure of this compound?

  • ¹H/¹³C NMR : Characterizes aromatic protons (δ 7.2–8.1 ppm) and oxadiazole ring carbons (δ 160–170 ppm). Chloromethyl groups appear as singlets at ~δ 4.6 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 220–230) confirm the molecular formula. Fragmentation patterns distinguish between oxadiazole isomers .

Advanced: What mechanistic insights explain its anticancer activity?

  • Target Identification : Photoaffinity labeling and pull-down assays identify TIP47 (IGF II receptor binding protein) as a molecular target. Binding disrupts cellular proliferation pathways .
  • Cell Cycle Analysis : Flow cytometry reveals G₁ phase arrest in cancer cells, followed by caspase-3/7 activation and apoptosis .

Advanced: How can computational modeling predict its receptor-binding affinity?

  • Molecular Docking : Use software like AutoDock to simulate interactions with nuclear receptors (e.g., FXR, PXR). Key residues (e.g., Arg³⁶⁵ in FXR) form hydrogen bonds with the oxadiazole ring .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities .

Basic: How to resolve contradictions in reported antimicrobial efficacy data?

Discrepancies arise from:

  • Assay Variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) and inoculum size.
  • Substituent Effects : Ethoxymethyl derivatives may show lower activity against Gram-negative bacteria due to reduced membrane penetration vs. chloromethyl analogs .
    Resolution : Standardize protocols (CLSI guidelines) and test derivatives against isogenic mutant strains .

Basic: What purification strategies maximize yield and purity?

  • Recrystallization : Use ethanol/water (7:3) for high recovery of crystalline products.
  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–50%) removes unreacted precursors .

Advanced: How does the chloromethyl group’s reactivity impact compound stability?

  • Hydrolysis : Chloromethyl groups hydrolyze in aqueous buffers (pH > 7), forming hydroxymethyl byproducts. Stability studies (HPLC monitoring) recommend storage at 4°C in anhydrous DMSO .
  • Nucleophilic Substitution : Reacts with thiols (e.g., glutathione), necessitating inert atmospheres during synthesis .

Advanced: What enzymatic assays quantify its interaction with target proteins?

  • Fluorescence Quenching : Monitor tryptophan emission (λₑₓ 280 nm) to measure binding to human serum albumin (HSA). Calculate binding constants (Kₐ ~ 10⁴ M⁻¹) via Stern-Volmer plots .
  • Surface Plasmon Resonance (SPR) : Immobilize HSA on sensor chips to determine kinetic parameters (kₒₙ/kₒff) .

Advanced: How to assess its toxicity using in silico tools?

  • EPA DSSTox : Predict acute toxicity (LD₅₀) via QSAR models using the DTXSID identifier. For example, analogs with logP > 3 show hepatotoxicity risks .
  • ADMET Prediction : SwissADME estimates blood-brain barrier penetration (low for ethoxymethyl derivatives) and CYP450 inhibition .

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